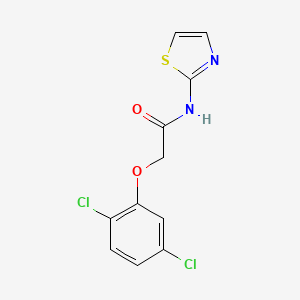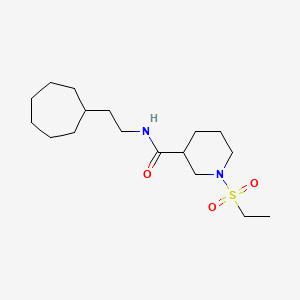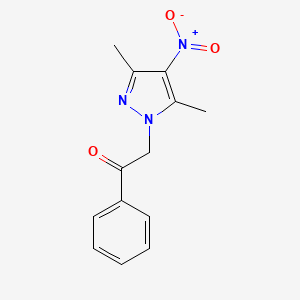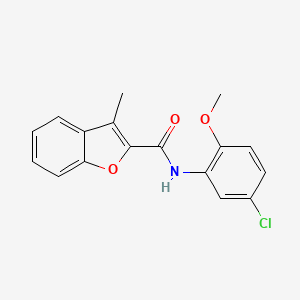
2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide" involves multi-step chemical reactions. For instance, the synthesis of related 1,3,4-thia(oxa)diazole substituted acetamides typically follows an acylation reaction of 2-amino-5-aryl-1,3,4-oxadiazoles or thiadiazoles with appropriate acyl chlorides in a suitable solvent like dioxane. This process may involve further functionalization under N-alkylation conditions to yield the desired product (Lelyukh et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals interesting features like the orientation of the chlorophenyl ring with respect to the thiazole ring, which can influence the molecule's reactivity and interaction with biological targets. Intermolecular interactions, such as C—H⋯O, play a role in the stability and crystalline structure of these molecules (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often include N-alkylation, acylation, and condensation reactions. These reactions can significantly alter the chemical properties of the molecule, such as its solubility, reactivity, and potential biological activity. For example, compounds synthesized through carbodiimide condensation have been identified, highlighting the versatility of reactions to produce thiazolylacetamide derivatives (Yu et al., 2014).
科学的研究の応用
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
Research by Janardhan et al. (2014) in "Tetrahedron Letters" presents the synthesis of fused thiazolo[3,2-a]pyrimidinones, where 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide and related compounds are used as electrophilic building blocks. This synthesis route results in thiazolo[3,2-a]pyrimidinone products, highlighting the compound's utility in complex organic synthesis processes (Janardhan et al., 2014).
Antimicrobial Applications
Kumar et al. (2012) explored the synthesis of thiazolidinone derivatives, including 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide, for antibacterial and antifungal applications. Their research demonstrated significant activity against bacterial strains like E. coli and fungal strains such as C. albicans, indicating the compound's potential in developing new antimicrobial agents (Kumar et al., 2012).
Antitumor Activity
Yurttaş et al. (2015) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" examined N-arylacetamide derivatives for potential antitumor activity. Their study included compounds like 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide, showcasing considerable anticancer activity against certain cancer cell lines. This research underscores the compound's relevance in cancer research and drug development (Yurttaş et al., 2015).
Coordination Ability and Chemical Reactivity
Kumar and MisraNeeraj (2014) conducted a theoretical study on dichloro-substituted acetamides, including 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide, to evaluate their coordination ability and chemical reactivity. Their findings suggest that such molecules have potential coordination ability and vary in chemical reactivity, indicating their applicability in material science and chemistry (Kumar & MisraNeeraj, 2014).
Anticonvulsant Evaluation
Research by Nath et al. (2021) in the "Journal of Molecular Structure" involved the synthesis and evaluation of indoline derivatives for anticonvulsant activities. Compounds like 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide demonstrated significant anticonvulsant activity, highlighting its potential in the development of new treatments for epilepsy (Nath et al., 2021).
特性
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-1-2-8(13)9(5-7)17-6-10(16)15-11-14-3-4-18-11/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUQFRFBOZEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5562524.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)




![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)


![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)